molecular formula C18H25ClN2O2 B5516808 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-3-(4-chlorophenyl)propanamide

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-3-(4-chlorophenyl)propanamide

Cat. No. B5516808
M. Wt: 336.9 g/mol
InChI Key: APYMYZQFTQOQIE-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-3-(4-chlorophenyl)propanamide, also known as CPP-109, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug Vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to have promising results in the treatment of addiction, particularly cocaine and alcohol addiction. In

Scientific Research Applications

Neuroprotective Agents and Alzheimer's Disease Treatment

Research on N-acylaminophenothiazines has shown that compounds with similar structural features can selectively inhibit butyrylcholinesterase (BuChE), protect neurons against damage caused by free radicals, and modulate cytosolic calcium concentration. These compounds demonstrate low toxicity, can penetrate the central nervous system (CNS), and protect human neuroblastoma cells against various toxicities, suggesting potential for Alzheimer's disease treatment (González-Muñoz et al., 2011).

Antifungal and Antimicrobial Activities

N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide has been synthesized and its crystal structure analyzed, showing good antifungal activity against various pathogens. This highlights the potential antimicrobial applications of compounds with similar structures (Xue Si, 2009). Additionally, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have demonstrated antibacterial and antifungal activities, further supporting the use of such compounds in combating microbial infections (Baranovskyi et al., 2018).

Photocatalytic Degradation

The photocatalytic degradation of compounds such as N-(3,4-dichlorophenyl)propanamide by titanium dioxide under UV-A and solar light has been studied. This research suggests the potential for environmental applications, particularly in the degradation of pollutants and herbicides (Sturini et al., 1997).

properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-3-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-3-4-15-11-21(13(2)22)12-17(15)20-18(23)10-7-14-5-8-16(19)9-6-14/h5-6,8-9,15,17H,3-4,7,10-12H2,1-2H3,(H,20,23)/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYMYZQFTQOQIE-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CCC2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CCC2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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